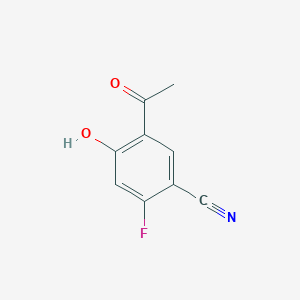
5-Acetyl-2-fluoro-4-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C9H6FNO2. It is a derivative of benzonitrile, featuring an acetyl group at the 5-position, a fluorine atom at the 2-position, and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-fluoro-4-hydroxybenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-4-hydroxybenzonitrile, followed by acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the nitration step may use nitric acid and sulfuric acid, while the acetylation step may involve acetic anhydride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as ionic liquids as solvents, can also enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 5-acetyl-2-fluoro-4-ketobenzonitrile.
Reduction: Formation of 5-acetyl-2-fluoro-4-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-2-fluoro-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-acetyl-2-fluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-hydroxybenzonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Cyano-3-fluorophenol: Similar structure but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness
5-Acetyl-2-fluoro-4-hydroxybenzonitrile is unique due to the presence of both an acetyl group and a fluorine atom, which confer specific reactivity and stability. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
2089381-35-9 |
|---|---|
Molecular Formula |
C9H6FNO2 |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-acetyl-2-fluoro-4-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6FNO2/c1-5(12)7-2-6(4-11)8(10)3-9(7)13/h2-3,13H,1H3 |
InChI Key |
JMYYCKIDOHOMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)C#N)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






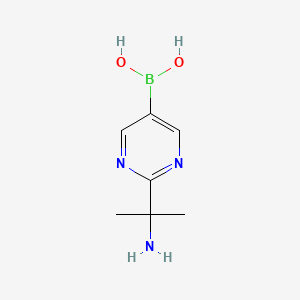
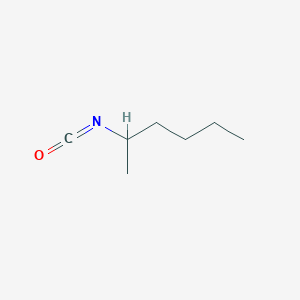

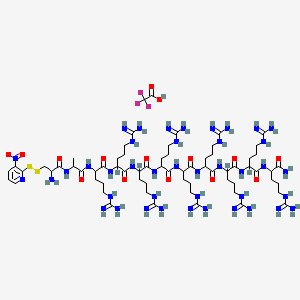
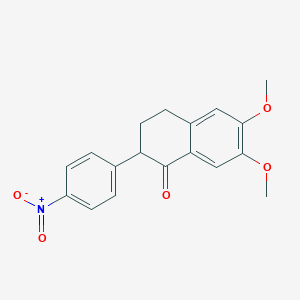


![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)

![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)
